molecular formula C14H18N2O2S2 B6444572 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole CAS No. 2640897-70-5

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole

Cat. No.: B6444572
CAS No.: 2640897-70-5
M. Wt: 310.4 g/mol
InChI Key: GXWZHLPOATXJFU-UHFFFAOYSA-N
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Description

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a methanesulfonyl group, a methylpiperidinyl group, and a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the Methanesulfonyl Group: The benzothiazole intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Attachment of the Methylpiperidinyl Group: Finally, the compound is subjected to a nucleophilic substitution reaction with 3-methylpiperidine to attach the methylpiperidinyl group to the benzothiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the methanesulfonyl group.

Scientific Research Applications

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylpiperidin-1-yl)-1,3-benzothiazole: Lacks the methanesulfonyl group, which may affect its reactivity and biological activity.

    4-methanesulfonyl-1,3-benzothiazole: Lacks the methylpiperidinyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

4-methanesulfonyl-2-(3-methylpiperidin-1-yl)-1,3-benzothiazole is unique due to the presence of both the methanesulfonyl and methylpiperidinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-4-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-10-5-4-8-16(9-10)14-15-13-11(19-14)6-3-7-12(13)20(2,17)18/h3,6-7,10H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWZHLPOATXJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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